1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the nucleophilic substitution of a suitable naphthalene precursor with difluoromethyl and trifluoromethoxy reagents . Industrial production methods often employ scalable processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors . These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene can be compared with other fluorinated aromatic compounds, such as:
1-(Trifluoromethyl)-8-(trifluoromethoxy)naphthalene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic properties and reactivity.
1-(Difluoromethyl)-8-methoxynaphthalene: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different steric and electronic effects.
1-(Difluoromethyl)-8-(trifluoromethylthio)naphthalene: Features a trifluoromethylthio group, which can impart different chemical and biological properties compared to the trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of difluoromethyl and trifluoromethoxy groups, which confer distinct properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H7F5O |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-8-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)18-12(15,16)17/h1-6,11H |
InChI Key |
YTZCVZGTWMZVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.